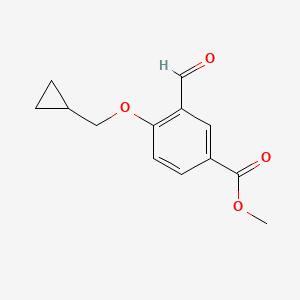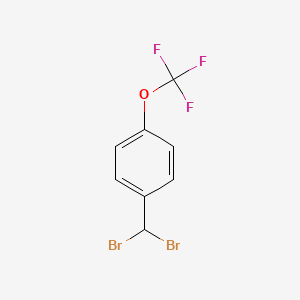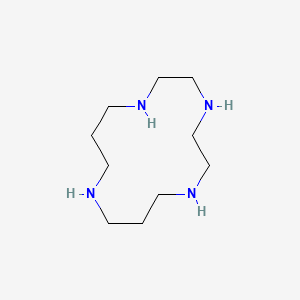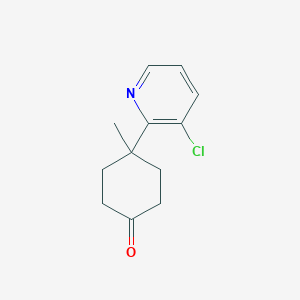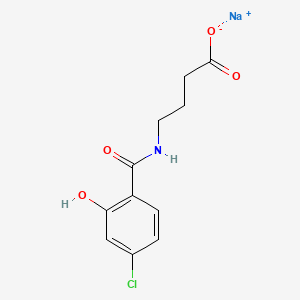
Salclobuzate sodium
Descripción general
Descripción
Salclobuzate sodio es un compuesto químico con la fórmula molecular C11H11ClNNaO4. Fue desarrollado como un promotor de la absorción oral, diseñado para facilitar la absorción de sustancias de baja permeabilidad a través de la barrera intestinal .
Métodos De Preparación
La síntesis de salclobuzate sodio implica la reacción del ácido 4-cloro-2-hidroxibenzoico con ácido 4-aminobutírico en presencia de hidróxido de sodio. La reacción generalmente ocurre bajo condiciones controladas de temperatura y pH para garantizar la formación del producto deseado . Los métodos de producción industrial pueden implicar reacciones por lotes a gran escala con estrictas medidas de control de calidad para garantizar la pureza y consistencia del compuesto.
Análisis De Reacciones Químicas
El salclobuzate sodio experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
El salclobuzate sodio se ha estudiado principalmente por su papel como promotor de la absorción oral. Se ha utilizado para mejorar la biodisponibilidad de varios medicamentos, incluida la insulina oral, al facilitar su transporte a través de la barrera intestinal .
Comparación Con Compuestos Similares
El salclobuzate sodio se puede comparar con otros promotores de la absorción, como el caprato de sodio y el laurato de sodio. Si bien todos estos compuestos tienen como objetivo mejorar la absorción de medicamentos, el salclobuzate sodio es único en su estructura química específica y mecanismo de acción . El caprato de sodio y el laurato de sodio, por ejemplo, actúan principalmente al interrumpir la bicapa lipídica del epitelio intestinal, mientras que el salclobuzate sodio puede tener un efecto más específico en las uniones estrechas .
Compuestos Similares
- Caprato de sodio
- Laurato de sodio
- Deoxicolato de sodio
Estos compuestos comparten aplicaciones similares, pero difieren en sus estructuras químicas y mecanismos de acción específicos .
Mecanismo De Acción
El mecanismo de acción del salclobuzate sodio implica su capacidad de interactuar con el epitelio intestinal, aumentando así la permeabilidad de la barrera intestinal. Esta interacción facilita el transporte de sustancias de baja permeabilidad a través del intestino, mejorando su absorción en el torrente sanguíneo . Los objetivos moleculares y las vías involucradas en este proceso todavía están bajo investigación, pero se cree que el salclobuzate sodio puede modular las uniones estrechas y otras estructuras celulares para lograr sus efectos .
Propiedades
| 387825-07-2 | |
Fórmula molecular |
C11H11ClNNaO4 |
Peso molecular |
279.65 g/mol |
Nombre IUPAC |
sodium;4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate |
InChI |
InChI=1S/C11H12ClNO4.Na/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16;/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16);/q;+1/p-1 |
Clave InChI |
UQFYDAAKCZKDHS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
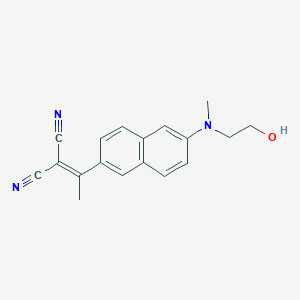
![1,2,6,7-tetrahydro-3H,5H-benzo[ij]-quinolizine-3,5-dione](/img/structure/B8473640.png)

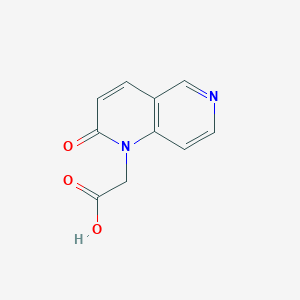
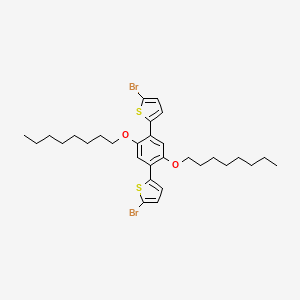
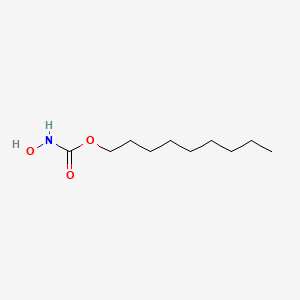
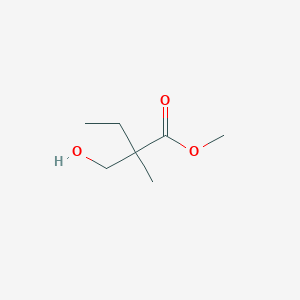
![4-(4-Oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)benzonitrile](/img/structure/B8473670.png)
![Tert-butyl 4-[3-(pyridin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B8473678.png)

